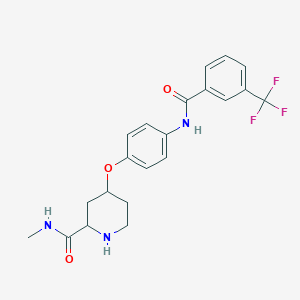

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide

Description

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide is a synthetic small molecule characterized by a piperidine-2-carboxamide core substituted with a 4-(3-(trifluoromethyl)benzamido)phenoxy group. This compound shares structural motifs with kinase inhibitors, particularly those targeting angiogenic pathways. Its design leverages the trifluoromethyl benzamido moiety for enhanced target binding and metabolic stability, while the piperidine ring contributes to conformational flexibility and solubility .

Properties

Molecular Formula |

C21H22F3N3O3 |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]piperidine-2-carboxamide |

InChI |

InChI=1S/C21H22F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-8,11,17-18,26H,9-10,12H2,1H3,(H,25,29)(H,27,28) |

InChI Key |

LZNSXNCZZHAIGJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1CC(CCN1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide, which is then reacted with 3-(trifluoromethyl)benzoyl chloride under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Various nucleophiles depending on the desired substitution reaction

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including its interactions with specific enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and benzamido group play crucial roles in its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The compound is structurally related to several kinase inhibitors and piperidine derivatives. The most relevant analogs include:

2-Methylcarbamoyl-4-{4-[3-(trifluoromethyl)benzamido]phenoxy}pyridinium 4-Methylbenzenesulfonate Monohydrate (NCE)

- Structural Differences :

- NCE features a pyridinium ring instead of a piperidine core.

- The carboxamide group in the target compound is replaced by a methylcarbamoyl group in NCE.

- Pharmacological Profile: NCE is a multikinase inhibitor with potent activity against VEGFR2 (97% inhibition at 10 μM), FGFR2 (65%), and PDGFR (55%) . The pyridinium ring in NCE may enhance aromatic stacking interactions with kinase active sites, whereas the piperidine in the target compound could improve solubility due to its non-aromatic, flexible structure.

Piperidine-4-Carboxamide Derivatives (e.g., Compound 18)

- Structural Differences: Compound 18 (N-(2-(tert-butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide) lacks the trifluoromethyl benzamido-phenoxy substituent but retains the piperidine-carboxamide backbone .

Physicochemical and Biopharmaceutical Properties

Key Observations :

Therapeutic Potential and Limitations

- NCE: Demonstrated anti-angiogenic activity in HUVEC proliferation assays .

- Target Compound: Hypothesized to exhibit broader kinase inhibition due to its flexible piperidine core and trifluoromethyl group.

Biological Activity

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure, which includes a piperidine ring and a trifluoromethyl group, suggests promising biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H22F3N3O3

- Molecular Weight : 421.41 g/mol

- IUPAC Name : N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]piperidine-2-carboxamide

- CAS Number : 723324-87-6

The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, which may contribute to its biological activity.

Pharmacological Profile

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide has been studied for various pharmacological effects:

-

Anticancer Activity : Preliminary studies indicate that this compound exhibits potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:

- MDA-MB-231: IC50 = 0.126 µM

- MCF-7: IC50 = 17.02 µM

- Enzyme Inhibition : The compound has shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 10.4 µM and 7.7 µM, respectively . This inhibition may be relevant for conditions such as Alzheimer's disease.

The mechanism underlying the biological activity of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide involves its interaction with specific molecular targets:

- The trifluoromethyl group is believed to facilitate hydrogen bonding interactions with target enzymes or receptors, enhancing binding affinity and specificity.

- The compound may act as a competitive inhibitor in enzymatic pathways, modulating the activity of key proteins involved in tumor progression and neurodegenerative diseases.

Study on Anticancer Properties

A recent study investigated the anticancer properties of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results demonstrated significant inhibition of lung metastasis compared to control groups, suggesting that the compound could be a promising candidate for further investigation in cancer therapy .

Toxicity Assessment

Toxicity assessments in Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for potential therapeutic applications . This is crucial for advancing the compound into clinical trials.

Comparative Analysis

| Property | N-Methyl Compound | 5-Fluorouracil (5-FU) |

|---|---|---|

| IC50 (MDA-MB-231) | 0.126 µM | 11.73 µM |

| IC50 (MCF-7) | 17.02 µM | 17.02 µM |

| Selectivity Index | High | Moderate |

| Acute Toxicity | None up to 2000 mg/kg | Not specified |

This table highlights the superior selectivity of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide over traditional chemotherapeutics like 5-Fluorouracil.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.